

[Ala17]-MCH: A Selective MCHR1 Agonist for Research and Drug Development

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Compound of Interest

Compound Name: [Ala17]-MCH

Cat. No.: B7909914

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes. It exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). MCHR1 is the primary receptor in rodents and is also widely expressed in humans, making it a significant target for therapeutic intervention in obesity, anxiety, and depression. **[Ala17]-MCH** is a synthetic analog of MCH that has been identified as a potent and selective agonist for MCHR1. This document provides a comprehensive technical overview of **[Ala17]-MCH**, including its binding and functional characteristics, the signaling pathways it activates, and detailed protocols for its experimental evaluation.

Core Data Presentation

Quantitative Ligand-Receptor Interaction Data

The selectivity and potency of **[Ala17]-MCH** as an MCHR1 agonist have been quantified through various binding and functional assays. The following tables summarize the key quantitative data for **[Ala17]-MCH** and the endogenous ligand, MCH.

Table 1: Binding Affinity of **[Ala17]-MCH** and MCH for MCHR1 and MCHR2

| Ligand | Receptor | Binding Affinity (Ki) | Binding Affinity (Kd) | Citation |
|-------------------------|----------|-----------------------|-----------------------|-----------|
| [Ala17]-MCH | MCHR1 | 0.16 nM | 0.37 nM | [1][2][3] |
| [Ala17]-MCH | MCHR2 | 34 nM | - | [1][2][3] |
| MCH (human, mouse, rat) | MCHR1 | - | 3.1 ± 0.4 nM | [4] |
| MCH (human, mouse, rat) | MCHR2 | - | 9.6 ± 0.5 nM | [4] |

Table 2: Functional Potency of [Ala17]-MCH and MCH at MCHR1 and MCHR2

| Ligand | Receptor | Functional Potency (EC50) | Citation |
|-------------|----------|---------------------------|----------|
| [Ala17]-MCH | MCHR1 | 17 nM | [5] |
| [Ala17]-MCH | MCHR2 | 54 nM | [5] |

MCHR1 Signaling Pathways Activated by [Ala17]-MCH

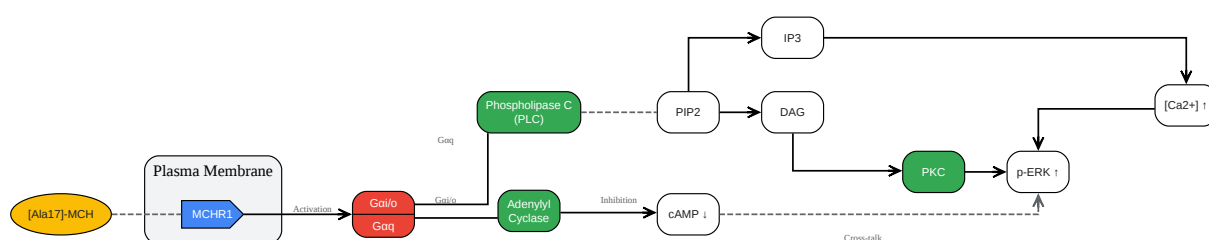
MCHR1 is known to couple to multiple G protein families, primarily Gi/o and Gq, leading to the modulation of several downstream signaling cascades. As a potent MCHR1 agonist, [Ala17]-MCH is expected to activate these pathways.

Upon binding of [Ala17]-MCH, MCHR1 undergoes a conformational change, activating heterotrimeric G proteins.

- **Gi/o Pathway:** Activation of the Gi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is a key mechanism for the neuronal inhibitory effects of MCH.
- **Gaq Pathway:** Activation of the Gaq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores, while DAG activates protein kinase C (PKC).

- **ERK Phosphorylation:** Downstream of both Gi/o and Gq activation, MCHR1 stimulation leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.



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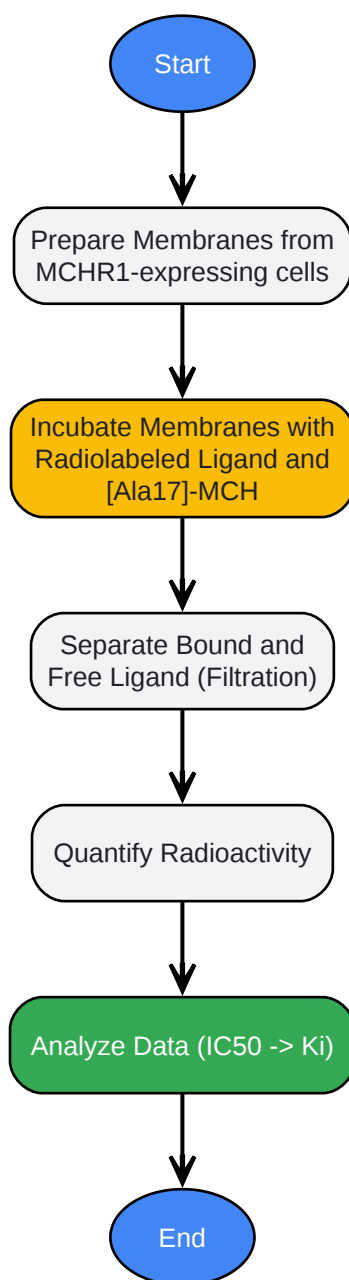
MCHR1 Signaling Cascade

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field and can be adapted for specific experimental needs.

Radioligand Binding Assay for MCHR1

This protocol describes a competitive binding assay to determine the binding affinity (K_i) of **[Ala17]-MCH** for MCHR1.



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Binding Assay Workflow

Materials:

- Cell membranes from HEK293 cells stably expressing human MCHR1.
- Radiolabeled MCH (e.g., [125I]-MCH).

- **[Ala17]-MCH** (unlabeled).
- Binding Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.6, supplemented with protease inhibitors.[\[4\]](#)
- Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation fluid and counter.

Procedure:

- Membrane Preparation: Homogenize MCHR1-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay.
- Assay Setup: In a 96-well plate, add the following to each well:
 - 50 µL of binding buffer.
 - 50 µL of radiolabeled MCH at a final concentration near its K_d.
 - 50 µL of a serial dilution of **[Ala17]-MCH** (or vehicle for total binding, and a high concentration of unlabeled MCH for non-specific binding).
 - 50 µL of MCHR1-containing cell membranes (typically 10-20 µg of protein).
- Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **[Ala17]-MCH**. Determine the IC50 value (the concentration of **[Ala17]-MCH** that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of **[Ala17]-MCH** to stimulate MCHR1-mediated increases in intracellular calcium.

Materials:

- HEK293 cells stably co-expressing MCHR1 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay Buffer: DMEM/F12 without phenol red, with 15 mM HEPES, 0.1% BSA, pH 7.0.[\[6\]](#)
- **[Ala17]-MCH**.
- Luminometer or fluorescence plate reader with an injection system.

Procedure:

- **Cell Preparation:**
 - For aequorin-based assays, culture the engineered cells to confluence. Harvest and resuspend cells in assay buffer at 1×10^6 cells/mL. Incubate with 5 μ M coelenterazine h for 4 hours at room temperature in the dark with agitation.[\[6\]](#)
 - For fluorescence-based assays, seed cells in a 96-well plate and allow them to attach overnight. Load the cells with Fluo-4 AM according to the manufacturer's instructions.
- **Assay Performance:**
 - Dispense 50 μ L of the cell suspension (or media for adherent cells) into the wells of a 96-well plate.

- Place the plate in the luminometer or fluorescence reader.
- Inject 50 µL of **[Ala17]-MCH** at various concentrations into each well.
- Data Acquisition: Measure the light emission (luminescence) or fluorescence intensity immediately after injection and over a time course (e.g., every second for 30-60 seconds).
- Data Analysis: Determine the peak response for each concentration of **[Ala17]-MCH**. Plot the peak response against the log concentration of **[Ala17]-MCH** and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 in response to **[Ala17]-MCH**.

Materials:

- HEK293 cells stably expressing MCHR1.
- Serum-free medium (e.g., DMEM with 0.1% BSA).
- **[Ala17]-MCH**.
- Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Western blotting equipment and reagents.

Procedure:

- Cell Culture and Stimulation: Plate MCHR1-expressing cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight. Stimulate the cells with various concentrations of **[Ala17]-MCH** for a short period (e.g., 5-10 minutes) at 37°C.

- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
- Protein Quantification: Determine the protein concentration of the lysates.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
- Data Analysis: Quantify the band intensities for phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the log concentration of **[Ala17]-MCH** to determine the dose-response relationship.

Conclusion

[Ala17]-MCH is a valuable pharmacological tool for investigating the physiological roles of the MCH system. Its high potency and selectivity for MCHR1 make it an excellent probe for studying MCHR1-mediated signaling and for validating MCHR1 as a therapeutic target. The detailed protocols provided in this guide offer a starting point for researchers to characterize the activity of **[Ala17]-MCH** and other MCHR1 ligands in various experimental settings, ultimately contributing to the development of novel therapeutics for metabolic and neurological disorders.

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